molecular formula C27H25FN4O2S B2959241 N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1207013-53-3

N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2959241
CAS No.: 1207013-53-3
M. Wt: 488.58
InChI Key: JCSNANTZTHRJSP-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorinated phenyl, imidazole, and benzamide groups, which contribute to its distinct chemical behavior and potential utility in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole structure, followed by the introduction of the fluorophenyl and benzamide groups. Key steps may include:

    Formation of the Imidazole Core: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde, followed by cyclization.

    Introduction of the Fluorophenyl Group: This step involves the reaction of the imidazole core with a fluorobenzyl halide under basic conditions.

    Attachment of the Benzamide Group: The final step involves the coupling of the intermediate with a benzoyl chloride derivative in the presence of a base to form the desired benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways involving imidazole and benzamide derivatives.

    Chemical Biology: The compound’s unique reactivity makes it a useful tool for investigating chemical reactions in biological systems.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Interference: The compound could interfere with key biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-chlorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
  • **N-[(4-bromophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
  • **N-[(4-methylphenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Uniqueness

N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O2S/c28-23-10-6-21(7-11-23)18-31-26(34)22-8-12-24(13-9-22)32-17-16-30-27(32)35-19-25(33)29-15-14-20-4-2-1-3-5-20/h1-13,16-17H,14-15,18-19H2,(H,29,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSNANTZTHRJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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